2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid through a series of steps including condensation and reduction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(4-methoxyphenyl)propanoic acid
- 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
603106-27-0 |
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Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) |
InChI Key |
XOTYDECZAOQPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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